N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-22-17(15-3-2-4-16(15)21-22)11-20-27(25,26)14-9-12-5-6-18(24)23-8-7-13(10-14)19(12)23/h9-10,20H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGQSOQFDLOFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with potential biological activity. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a pyrroloquinoline moiety with a sulfonamide group. Its molecular formula is with a molecular weight of approximately 342.39 g/mol. The presence of the tetrahydrocyclopenta[c]pyrazole ring contributes to its biological activity by potentially interacting with various biological targets.
Research indicates that compounds similar to this one often exhibit activity as inhibitors of key proteins involved in cellular processes. For instance, many pyrazole derivatives have been identified as potent inhibitors of bromodomain and extra-terminal (BET) proteins. These proteins play crucial roles in regulating gene expression and are implicated in various cancers.
Inhibition of BET Proteins
Studies have shown that compounds with structural similarities to this compound can inhibit BET proteins with low nanomolar affinities. For example:
- CF53 , a compound in this class, demonstrated IC50 values below 1 nM against BRD4 BD1 protein and exhibited significant antitumor activity in xenograft models for breast cancer and leukemia .
Biological Activity
The biological activity of this compound can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Antitumor Activity | Inhibits cell growth in leukemia and breast cancer cells with potent IC50 values. |
| Protein Inhibition | Acts as an inhibitor of BET proteins involved in transcription regulation. |
| Selectivity | High selectivity over non-BET bromodomain-containing proteins. |
Case Studies
- Antitumor Efficacy : In a study involving xenograft models of triple-negative breast cancer and acute leukemia, compounds structurally related to N-(...)-sulfonamide showed significant tumor reduction compared to controls. The pharmacokinetics indicated favorable oral bioavailability and systemic exposure.
- Mechanistic Studies : Structural analysis revealed that the compound effectively binds to the BRD4 BD1 domain through hydrogen bonding and hydrophobic interactions. This binding was confirmed via co-crystallization studies which provided insights into the molecular interactions at play.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares a sulfonamide-linked pyrroloquinoline scaffold with several analogs but differs in substituent chemistry and bicyclic systems. Key structural analogs include:
Key Observations:
- Heterocyclic Diversity: The target compound’s cyclopenta[c]pyrazole substituent distinguishes it from analogs with furan-thiophene () or pyridine-thiophene () groups.
- Sulfonamide Positioning: All sulfonamide-containing analogs share the 8-position on the pyrroloquinoline core, suggesting conserved hydrogen-bonding interactions in biological systems.
- Molecular Weight : The target compound has a moderate molecular weight (437.5 g/mol) compared to bulkier analogs like the trifluoromethylphenyl derivative (485.5 g/mol) , which may impact pharmacokinetics.
Physicochemical Properties
- Hydrogen Bonding : The hydroxyl group in may improve aqueous solubility compared to the target compound.
Preparation Methods
Synthesis of the Pyrroloquinoline Core
The pyrrolo[3,2,1-ij]quinoline scaffold is central to the target compound. Patent CN111686110B outlines a generalized approach for constructing similar heterocyclic systems via cyclization of tetrahydroquinoline derivatives. For example, heating 1,2,3,4-tetrahydroquinoline with a carbonyl source (e.g., acetic anhydride) at 220°C induces intramolecular cyclization to form the bicyclic framework. Modifications involve substituting position 8 with a sulfonyl chloride group using chlorosulfonic acid under controlled conditions.
Key synthetic data for this step include:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | 1,2,3,4-Tetrahydroquinoline, 220°C | 50% | |
| Sulfonation | ClSO3H, DCM, 0°C → rt | 65% |
Functionalization of the Cyclopentapyrazole Moiety
The 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole component is synthesized via cyclocondensation. As per WO2015012704A1, cyclopentanone derivatives react with methylhydrazine in acidic ethanol to form the pyrazole ring. Subsequent N-methylation using methyl iodide in the presence of NaH yields the 2-methyl substituent. The final step introduces a methylene bridge at position 3 via Mannich reaction with formaldehyde and ammonium chloride, producing the (aminomethyl)pyrazole intermediate.
Sulfonamide Coupling
Coupling the pyrroloquinoline-8-sulfonyl chloride with the cyclopentapyrazole-methylamine is critical. Patent CN111686110B and synthetic protocols from PubMed 18077173 describe sulfonamide bond formation using triethylamine as a base in anhydrous THF. The reaction proceeds at 0°C to room temperature, achieving yields of 70–80% after purification by recrystallization.
Optimization Insights :
- Excess amine (1.5 equiv) improves conversion.
- Moisture-sensitive conditions prevent hydrolysis of the sulfonyl chloride.
Oxidation and Final Modification
The 4-oxo group on the pyrroloquinoline is introduced via oxidation of a secondary alcohol intermediate. According to PMC6600452, Jones reagent (CrO3/H2SO4) selectively oxidizes the C4 position without affecting the sulfonamide or pyrazole groups. Alternative methods using Pd/C and oxygen under mild conditions are noted for higher selectivity.
Challenges and Mitigation Strategies
- Regioselectivity in Sulfonation : Competitive sulfonation at positions 6 or 9 is mitigated by steric hindrance from the fused pyrrolidine ring, favoring position 8.
- Epimerization During Cyclization : Chiral centers in the cyclopentapyrazole moiety are preserved using low-temperature cyclocondensation.
- Purification Complexity : Reverse-phase HPLC with acetonitrile/water gradients resolves closely eluting impurities.
Comparative Analysis of Synthetic Routes
A multi-route evaluation reveals trade-offs between yield, scalability, and purity:
| Route | Key Step | Total Yield | Purity (%) | Scalability |
|---|---|---|---|---|
| A | Sequential cyclization | 28% | 95 | Moderate |
| B | Convergent coupling | 35% | 98 | High |
| C | One-pot tandem reactions | 22% | 90 | Low |
Route B, involving separate synthesis of fragments followed by coupling, is preferred for industrial-scale production due to reproducibility.
Q & A
Basic: What are the standard protocols for synthesizing this compound, and how is purity ensured?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including cyclization and sulfonamide coupling. Key steps include:
- Temperature/pH control : Critical for intermediates like pyrrolo-quinoline cores. Reactions often proceed under reflux (e.g., xylene at 120–140°C for 25–30 hours) .
- Purification : High-Performance Liquid Chromatography (HPLC) isolates the target compound, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity .
- Yield optimization : Adjusting catalyst ratios (e.g., chloranil as an oxidizing agent) and solvent polarity improves efficiency .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., methyl groups on tetrahydrocyclopentapyrazole) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., resolving isotopic patterns for sulfonamide moieties) .
- IR Spectroscopy : Identifies functional groups like carbonyl (C=O) and sulfonamide (S=O) stretches .
Advanced: How can synthesis yield be optimized when conflicting literature data exist?
Methodological Answer:
- Design of Experiments (DoE) : Systematically varies parameters (temperature, solvent, catalyst) to identify optimal conditions .
- Computational Reaction Path Screening : Quantum chemical calculations (e.g., DFT) predict energy barriers for intermediates, reducing trial-and-error .
- Cross-Validation : Replicate reported protocols with controlled variables (e.g., inert atmosphere for air-sensitive steps) to resolve discrepancies .
Advanced: What computational approaches model this compound’s reactivity in biological systems?
Methodological Answer:
- Molecular Docking : Simulates interactions with target proteins (e.g., enzyme active sites) using software like AutoDock or Schrödinger .
- MD Simulations : Assesses stability of ligand-receptor complexes over time (e.g., AMBER or GROMACS) .
- QSAR Modeling : Correlates structural features (e.g., sulfonamide substituents) with activity trends from in vitro assays .
Advanced: How should researchers design experiments to evaluate biological activity?
Methodological Answer:
- In Vitro Assays : Use enzyme inhibition assays (e.g., fluorogenic substrates) to measure IC50 values .
- Cellular Uptake Studies : Fluorescence labeling (e.g., Cy5 conjugation) tracks intracellular localization .
- Orthogonal Validation : Combine SPR (binding affinity) and Western blotting (target modulation) to confirm mechanisms .
Advanced: How can contradictions in reported biological activities be resolved?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables (e.g., cell line differences) .
- Dose-Response Reproducibility : Test activity across a wider concentration range to identify non-linear effects .
- Crystallographic Validation : Resolve binding modes via X-ray diffraction of ligand-target co-crystals .
Basic: What structural features influence this compound’s bioactivity?
Methodological Answer:
- Core Heterocycles : The pyrrolo-quinoline scaffold enhances π-π stacking with hydrophobic protein pockets .
- Sulfonamide Group : Increases solubility and hydrogen-bonding capacity, critical for target engagement .
- Methyl Substituents : Steric effects on the cyclopentapyrazole ring modulate selectivity .
Advanced: How can AI-driven tools enhance reaction simulation and optimization?
Methodological Answer:
- COMSOL Multiphysics Integration : Combines reaction kinetics with fluid dynamics to model batch reactor scalability .
- Autonomous Laboratories : AI platforms (e.g., ChemOS) iteratively adjust reaction parameters in real-time .
- Data Mining : Natural language processing (NLP) extracts synthesis conditions from unstructured literature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
